Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-
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Overview
Description
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- is a heterocyclic compound that belongs to the class of isoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- can be achieved through several synthetic routes. One efficient method involves the redox-amination-aromatization-Friedel-Crafts acylation cascade reaction. This process starts with trans-4-hydroxyproline and 2-formylbenzoic acids, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- involves its interaction with molecular targets such as topoisomerases. These enzymes play a crucial role in DNA replication and transcription. By inhibiting topoisomerases, the compound can interfere with these processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- Pyrrolo[2,3-c]isoquinolines
- Pyrrolo[2,3-b]pyridine derivatives
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- is unique due to its specific substitution pattern and the presence of methoxy groups at positions 7 and 8
Properties
CAS No. |
293732-48-6 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
7,8-dimethoxy-5H-pyrrolo[1,2-b]isoquinolin-10-one |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-9-8-15-5-3-4-11(15)14(16)10(9)7-13(12)18-2/h3-7H,8H2,1-2H3 |
InChI Key |
GMSYTYUCVFHIDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CN3C=CC=C3C2=O)OC |
Origin of Product |
United States |
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